molecular formula C13H25NO3 B14386909 4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine CAS No. 89857-74-9

4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine

Cat. No.: B14386909
CAS No.: 89857-74-9
M. Wt: 243.34 g/mol
InChI Key: ILQMVQLDNIFICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine is a complex organic compound that features both morpholine and dioxolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable dioxolane derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(2-methyl-1-propenyl): Shares the morpholine core but differs in the substituent groups.

    1-Morpholino-2-methylpropene: Another similar compound with variations in the side chains.

    2-Methyl-1-morpholino-1-propene: Similar structure but different functional groups.

Uniqueness

4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine is unique due to the presence of both morpholine and dioxolane rings, which confer distinct chemical and physical properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

CAS No.

89857-74-9

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

4-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]morpholine

InChI

InChI=1S/C13H25NO3/c1-11(2)8-13(3)16-10-12(17-13)9-14-4-6-15-7-5-14/h11-12H,4-10H2,1-3H3

InChI Key

ILQMVQLDNIFICK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(OCC(O1)CN2CCOCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.